1-Azaspiro[3.5]nonan-7-olhydrochloride
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Overview
Description
1-Azaspiro[35]nonan-7-olhydrochloride is a chemical compound with the molecular formula C8H16ClNO It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 1-Azaspiro[3.5]nonan-7-olhydrochloride typically involves several steps:
Starting Material: The synthesis begins with N-Boc-4-piperidone as the starting material.
Wittig Reaction: N-Boc-4-piperidone undergoes a Wittig reaction to form N-Boc-4-methylenepiperidine.
Cyclization: The intermediate is then subjected to a [2+2] cyclization reaction catalyzed by zinc/copper and trichloroacetyl chloride to form N-Boc-7-azaspiro ketone.
Reduction: The azaspiro ketone intermediate is reduced using sodium borohydride to yield N-Boc-7-azaspiro-ol.
Chemical Reactions Analysis
1-Azaspiro[3.5]nonan-7-olhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. .
Scientific Research Applications
1-Azaspiro[3.5]nonan-7-olhydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Azaspiro[3.5]nonan-7-olhydrochloride involves its interaction with specific molecular targets:
FAAH Inhibition: The compound acts as an inhibitor of FAAH, preventing the breakdown of endocannabinoids.
Molecular Targets: The primary target is FAAH, but it may also interact with other enzymes and receptors involved in lipid metabolism and signaling pathways.
Comparison with Similar Compounds
1-Azaspiro[3.5]nonan-7-olhydrochloride can be compared with other spirocyclic compounds:
2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride: This compound has a similar spirocyclic structure but with a methyl group at a different position, leading to different chemical properties and biological activities.
1-Oxa-8-azaspiro[4.5]decane:
N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides: These compounds are used for their analgesic properties and have a different substitution pattern on the spirocyclic core.
Properties
CAS No. |
2839128-80-0 |
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Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.67 g/mol |
IUPAC Name |
1-azaspiro[3.5]nonan-7-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c10-7-1-3-8(4-2-7)5-6-9-8;/h7,9-10H,1-6H2;1H |
InChI Key |
GCZWOLMZHMQWLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1O)CCN2.Cl |
Origin of Product |
United States |
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